molecular formula C9H8O4 B1294940 Benzo-1,3-dioxol-5-ol acetate CAS No. 326-58-9

Benzo-1,3-dioxol-5-ol acetate

Cat. No. B1294940
CAS RN: 326-58-9
M. Wt: 180.16 g/mol
InChI Key: QNJMUNKUQDDPCI-UHFFFAOYSA-N
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Description

Benzo-1,3-dioxol-5-ol acetate, also known as Acetic acid benzo[1,3]dioxol-5-yl ester or benzo[d][1,3]dioxol-5-yl acetate, is an organic compound . It is used for research and development purposes . The molecular formula is C9H8O4 and the molecular weight is 180.16 .


Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature, like Benzo-1,3-dioxol-5-ol acetate, has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of Benzo-1,3-dioxol-5-ol acetate consists of a benzodioxole ring attached to an acetate group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Benzo-1,3-dioxol-5-ol acetate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Anticancer Research

  • Field : Medical Science, Oncology
  • Application : Benzo-1,3-dioxol-5-ol acetate has been used in the synthesis of indoles that have shown activity against various cancer cell lines .
  • Method : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results : The synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antitumor Research

  • Field : Medical Science, Oncology
  • Application : Benzo-1,3-dioxol-5-ol acetate has been used in the synthesis of N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines .
  • Method : The compounds were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
  • Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Acylation Reaction

  • Field : Chemistry
  • Application : Benzo-1,3-dioxol-5-ol acetate has been used in the acylation reaction of MDB to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .
  • Method : The reaction has been studied under flow conditions and exploits a recyclable heterogeneous acidic catalyst .
  • Results : The results of this study are not specified in the source .

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

1,3-benzodioxol-5-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMUNKUQDDPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954323
Record name 2H-1,3-Benzodioxol-5-yl acetate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo-1,3-dioxol-5-ol acetate

CAS RN

326-58-9
Record name 1,3-Benzodioxol-5-ol, 5-acetate
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Record name Benzo-1,3-dioxol-5-ol acetate
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Record name 326-58-9
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Record name 2H-1,3-Benzodioxol-5-yl acetate
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Record name Benzo-1,3-dioxol-5-ol acetate
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Record name Benzo-1,3-dioxol-5-ol acetate
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